3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol
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Overview
Description
3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical structures: 3-Phenylimidazo[4,5-b]pyridine and 2,4,6-trinitrophenol. 3-Phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine, commonly found in cooked meats and known for its potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Phenylimidazo[4,5-b]pyridine: This compound is typically synthesized through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia. The reaction conditions often involve high temperatures to facilitate the formation of the heterocyclic structure.
2,4,6-Trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to prevent decomposition or explosion.
Industrial Production Methods:
3-Phenylimidazo[4,5-b]pyridine: Industrial production involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves continuous nitration processes with stringent safety measures to handle the highly explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylimidazo[4,5-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form less explosive compounds such as picramic acid.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and iron powder.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Scientific Research Applications
Chemistry: : 3-Phenylimidazo[4,5-b]pyridine is studied for its role in the formation of DNA adducts and its potential carcinogenic effects . 2,4,6-Trinitrophenol is used in the synthesis of dyes and as a reagent in chemical analysis .
Biology: : 3-Phenylimidazo[4,5-b]pyridine is used in studies related to its metabolism and bioactivation in human tissues . 2,4,6-Trinitrophenol is used in biochemical assays to study enzyme activities .
Medicine: : Research on 3-Phenylimidazo[4,5-b]pyridine focuses on its potential role in cancer development and its interactions with cellular DNA . 2,4,6-Trinitrophenol is studied for its potential therapeutic applications in controlled doses .
Industry: : 3-Phenylimidazo[4,5-b]pyridine is used in the development of new materials with specific properties . 2,4,6-Trinitrophenol is widely used in the explosives industry and in the manufacture of munitions .
Mechanism of Action
3-Phenylimidazo[4,5-b]pyridine: : This compound exerts its effects through the formation of DNA adducts, leading to mutations and potential carcinogenesis . It is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .
2,4,6-Trinitrophenol: : This compound acts as an explosive by rapidly decomposing to produce gases and heat . In biochemical assays, it inhibits enzyme activities by binding to active sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with similar carcinogenic properties.
2,4-Dinitrophenol: A compound with similar explosive properties but less potent than 2,4,6-Trinitrophenol.
Uniqueness
3-Phenylimidazo[4,5-b]pyridine: Unique for its specific formation of DNA adducts and its role in cooked meat carcinogenesis.
2,4,6-Trinitrophenol: Unique for its high explosive power and its use in various industrial applications.
Properties
CAS No. |
61532-34-1 |
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Molecular Formula |
C18H12N6O7 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3-phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N3.C6H3N3O7/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI Key |
BRCATVXZSUNACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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